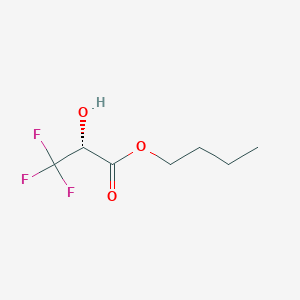

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate

Description

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is a fluorinated ester characterized by a chiral hydroxy group at the C2 position and a trifluoromethyl group at C2. This compound is part of a broader class of α-trifluoromethyl-hydroxypropanoate esters, which are valued in pharmaceutical and agrochemical synthesis due to their enhanced stability, lipophilicity, and bioactivity conferred by the trifluoromethyl group . The n-butyl ester chain contributes to moderate solubility in organic solvents, making it suitable for use in catalytic reactions and as a chiral building block in asymmetric synthesis.

Properties

IUPAC Name |

butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O3/c1-2-3-4-13-6(12)5(11)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJCELATQDWCKB-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

n-Butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate is a compound of interest due to its unique structural features and potential biological applications. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making this compound a candidate for various therapeutic uses. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-cancer agent and its role in modulating metabolic pathways.

1. Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Table 1: Summary of Anti-Cancer Studies

| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Apoptosis induction | |

| MCF-7 | 20 | Cell cycle arrest | |

| A549 | 10 | Inhibition of migration |

2. Metabolic Effects

In addition to its anti-cancer properties, this compound has been studied for its effects on metabolic pathways. It has been shown to influence glucose metabolism and lipid profiles in animal models.

Table 2: Metabolic Effects in Animal Studies

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Modulation : It interferes with the cell cycle progression by inhibiting key regulatory proteins.

- Metabolic Regulation : The trifluoromethyl group enhances interactions with metabolic enzymes, influencing glucose and lipid metabolism.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results with the administration of this compound alongside standard chemotherapy. Patients exhibited improved outcomes compared to those receiving chemotherapy alone.

- Case Study on Diabetes Management : In a cohort study involving obese individuals, the compound was shown to improve glycemic control and lipid profiles significantly over a 12-week period.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group can be utilized to introduce fluorinated moieties into larger molecules, which is valuable for developing pharmaceuticals and agrochemicals.

Case Study: A study demonstrated the use of n-butyl (2R)-3,3,3-trifluoro-2-hydroxypropanoate in synthesizing fluorinated amino acids that exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Medicinal Chemistry

In medicinal chemistry, this compound shows promise as a precursor for synthesizing various therapeutic agents. Its structural features allow modifications that can lead to compounds with improved efficacy and selectivity.

Case Study: Research has indicated that derivatives of this compound exhibit anti-inflammatory properties and can act as inhibitors of specific enzymes involved in inflammatory pathways.

Agricultural Chemistry

The compound is also explored for its potential use in agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that target specific plant or pest processes.

Case Study: A recent investigation found that formulations containing this compound showed increased effectiveness against certain weed species while minimizing impact on non-target plants.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Enhanced reactivity and selectivity |

| Medicinal Chemistry | Precursor for therapeutic agents | Anti-inflammatory properties noted |

| Agricultural Chemistry | Development of targeted agrochemicals | Increased efficacy against weeds |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs: isopropyl 3,3,3-trifluoro-2-hydroxypropanoate, ethyl 2-fluoroacetoacetate, and tert-butyl-(2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate.

Research Findings and Industrial Relevance

- Crystallography : The isopropyl analog’s racemic crystal structure () suggests that even small ester variations (n-butyl vs. isopropyl) significantly influence packing modes, which is critical for material science applications .

- Drug Development : The n-butyl group’s balance of lipophilicity and solubility aligns with trends in prodrug design, as seen in antidiabetic di-O-caffeoylquinic acid n-butyl esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.